N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide
Description
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is an organophosphorus compound with the molecular formula C18H30NO2P and a molecular weight of 323.41 g/mol . This compound is known for its unique chemical structure, which includes a phosphoryl group attached to an acetamide moiety, making it a subject of interest in various fields of scientific research and industrial applications .
Properties
CAS No. |
91024-93-0 |
|---|---|
Molecular Formula |
C18H30NO2P |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[hexyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C18H30NO2P/c1-4-7-8-12-15-22(21,17-13-10-9-11-14-17)16-18(20)19(5-2)6-3/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChI Key |
GBLNDLKTEBZUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide typically involves the reaction of diethylamine with hexyl(phenyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The general reaction scheme is as follows:
Hexyl(phenyl)phosphoryl chloride+Diethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form phosphonic acids.
Reduction: Reduction of the phosphoryl group can yield phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-(phenylphosphoryl)acetamide
- N,N-Diethyl-2-(hexylphosphoryl)acetamide
- N,N-Diethyl-2-(methyl(phenyl)phosphoryl)acetamide
Uniqueness
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is unique due to the presence of both hexyl and phenyl groups attached to the phosphoryl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to interact with hydrophobic and aromatic regions of biological targets .
Biological Activity
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₂₂NO₂P
- CAS Number : 80413-45-2
- Molecular Weight : 267.31 g/mol
This structure features a phosphoramidate moiety, which is known to influence the biological activity of compounds by enhancing their lipophilicity and membrane permeability.
This compound is believed to exert its biological effects through several mechanisms:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes some key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Candida albicans | 32 μg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values observed in these studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 21.93 | |
| HeLa (cervical cancer) | 30.00 | |
| A549 (lung cancer) | 25.50 |
The compound demonstrated promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against multiple strains of bacteria. The results showed that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics like vancomycin. This finding highlights its potential application in treating drug-resistant bacterial infections.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested against several human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and activated caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
